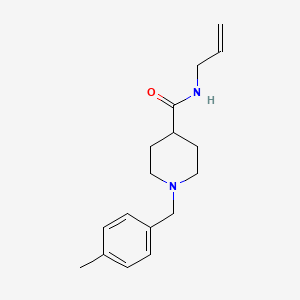![molecular formula C15H24N2OS B5182219 5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide, commonly known as CTDP-31, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been synthesized and extensively studied for its biochemical and physiological effects.
Mechanism of Action
CTDP-31 acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, CTDP-31 can exert its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have a wide range of biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. It can also reduce oxidative stress and inflammation, which are implicated in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CTDP-31 in lab experiments is its high potency and specificity for the sigma-1 receptor. This allows for precise modulation of the receptor activity without affecting other cellular processes. However, one limitation of using CTDP-31 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on CTDP-31. One area of interest is its potential use in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects.
Synthesis Methods
The synthesis of CTDP-31 involves a multistep process that includes the reaction of 3-thiophenecarboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with 1-piperidinyl-2-chloroethane to form the final product. The synthesis of CTDP-31 has been optimized to achieve high yields and purity.
Scientific Research Applications
CTDP-31 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in treating drug addiction and depression.
properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)14-10-13(11-19-14)15(18)16-6-9-17-7-4-3-5-8-17/h10-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBWIJGKKMYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperidin-1-yl)ethyl]-5-(propan-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)


![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)
